molecular formula C21H16N4O3S2 B8218004 Bcl-xL antagonist 2

Bcl-xL antagonist 2

Katalognummer: B8218004
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: PHCCZZHEZZPUGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bcl-xL-Antagonist 2: ist eine Verbindung, die die Aktivität von Bcl-xL, einem Mitglied der Bcl-2-Proteinfamilie, hemmt. Diese Proteine sind wichtige Regulatoren der Apoptose, dem Prozess des programmierten Zelltods. Bcl-xL-Antagonist 2 ist besonders wichtig in der Krebsforschung, da er die Apoptose in Krebszellen induzieren kann, die Bcl-xL überexprimieren, wodurch möglicherweise die Resistenz gegen konventionelle Therapien überwunden wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bcl-xL-Antagonist 2 umfasst typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Der genaue Syntheseweg kann variieren, umfasst aber häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Transformationen zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bcl-xL-Antagonist 2 kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Techniken zur Straffung des Produktionsprozesses umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bcl-xL antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it often includes the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bcl-xL-Antagonist 2 kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Nukleophile: Ammoniak, Hydroxidionen.

    Elektrophile: Alkylhalogenide, Acylchloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Efficacy in Cancer Models

In Vitro Studies:
Bcl-xL antagonist 2 has demonstrated potent anti-cancer activity across various cancer cell lines. For instance, it has been shown to induce apoptosis in small-cell lung cancer cell lines with IC50 values as low as 1–2 nM . Additionally, studies have indicated that the compound can effectively reduce tumor growth in xenograft models, achieving complete tumor regression in some cases .

In Vivo Studies:
The efficacy of this compound has also been validated in vivo. In animal models, it has been observed to significantly inhibit tumor growth by disrupting Bcl-xL complexes with pro-apoptotic proteins . The compound's ability to enhance the effects of other chemotherapeutic agents has been noted, particularly in combination with taxanes, where it downregulates anti-apoptotic protein myeloid cell leukemia-1 (MCL-1) .

Clinical Applications

This compound is currently being explored in clinical settings for its potential use in treating hematological malignancies and solid tumors. Preliminary clinical trials have indicated that compounds targeting Bcl-xL can be well tolerated by patients and show promising efficacy against tumors resistant to conventional therapies .

Combination Therapies:
The synergistic effects of this compound with other therapeutic agents are a significant area of interest. For example, combining this antagonist with MDM2 antagonists has shown enhanced anti-leukemic activity in preclinical models . This combination therapy approach is particularly beneficial for high-risk leukemia subtypes.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Study Type Cancer Type IC50 (nM) Mechanism Outcome
In VitroSmall-cell lung cancer1–2Inhibition of Bcl-xLInduces apoptosis
In VivoXenograft models-Disruption of Bcl-xL complexesComplete tumor regression
Clinical TrialsVarious solid tumors-Combination with taxanesWell tolerated; promising efficacy
Combination TherapyHigh-risk leukemia-Synergistic with MDM2 antagonistsEnhanced anti-leukemic activity

Case Studies

  • Pelcitoclax (APG-1252) : A dual inhibitor of BCL-2 and BCL-xL demonstrated strong antitumor activity across various solid tumors while being well tolerated by patients . The study highlighted the importance of targeting both proteins to overcome resistance mechanisms.
  • BM-1197 : This specific dual inhibitor showed significant growth-inhibitory effects in small-cell lung cancer models and was able to achieve complete tumor regression when administered intravenously . The results underscore the potential for dual targeting strategies in enhancing therapeutic outcomes.
  • Combination with MDM2 Antagonists : Research indicated that combining BCL-xL antagonists with MDM2 inhibitors led to strong synergy and enhanced apoptosis induction in leukemia cells, suggesting a promising strategy for treating resistant forms of leukemia .

Wirkmechanismus

Bcl-xL antagonist 2 exerts its effects by binding to the Bcl-xL protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, the enzymes responsible for executing apoptosis .

Biologische Aktivität

Bcl-xL antagonist 2 is a compound that has garnered attention in cancer research due to its ability to inhibit the anti-apoptotic protein Bcl-xL. This protein plays a crucial role in cell survival, particularly in cancer cells, and its inhibition can lead to increased apoptosis in malignant cells. This article explores the biological activity of this compound, supported by various studies and data.

This compound functions primarily by binding to the Bcl-xL protein, disrupting its interaction with pro-apoptotic proteins such as BIM and BAK. This disruption facilitates the activation of the apoptotic pathway, leading to cell death. The compound exhibits selective binding affinity for Bcl-xL over other members of the Bcl-2 family, which is critical for minimizing off-target effects.

Binding Affinity

The binding affinity of this compound has been quantified in several studies:

CompoundTargetEC50 (nM)Reference
This compoundBcl-28
This compoundBcl-xL30
A-1155463BCL-xL<10

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines. For instance, it has shown efficacy against human follicular lymphoma cell lines that overexpress Bcl-2. The compound has been tested in murine xenograft models, where it exhibited significant tumor reduction when administered alone or in combination with chemotherapy agents like etoposide .

Case Studies

  • HIV-Infected CD4+ T Cells : A study investigated the effects of selective Bcl-xL antagonists on HIV-infected primary CD4+ T cells. Treatment with these antagonists led to a marked increase in apoptosis among productively infected cells, demonstrating their potential utility in targeting HIV reservoirs .
  • Neuroblastoma : Another study highlighted the effectiveness of selective BH3-mimetics, including this compound, in inducing apoptosis in neuroblastoma cell lines. The results indicated that these compounds could serve as promising therapeutic targets for this aggressive cancer type .

Research Findings

Recent findings indicate that combining Bcl-xL antagonists with other therapeutic agents can enhance their efficacy:

  • Combination Therapies : In preclinical models, combining pelcitoclax (another dual inhibitor) with taxanes resulted in improved antitumor activity by downregulating MCL-1, another anti-apoptotic protein .
  • Resistance Mechanisms : Research has also shown that tumors expressing high levels of both BCL-2 and BCL-xL may exhibit resistance to certain therapies, underscoring the importance of targeting both proteins simultaneously for effective treatment outcomes .

Eigenschaften

IUPAC Name

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCCZZHEZZPUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Example 1C (180 mg) in tetrahydrofuran (4 mL) and methanol (2 mL) was added 2N NaOH (2 mL). The mixture was stirred at 50° C. for 4 hours, cooled and neutralized by the slow addition of 5% aqueous HCl. The precipitates were collected by filtration and dried to provide the title compound.
Name
solution
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bcl-xL antagonist 2
Reactant of Route 2
Bcl-xL antagonist 2
Reactant of Route 3
Reactant of Route 3
Bcl-xL antagonist 2
Reactant of Route 4
Reactant of Route 4
Bcl-xL antagonist 2
Reactant of Route 5
Bcl-xL antagonist 2
Reactant of Route 6
Reactant of Route 6
Bcl-xL antagonist 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.